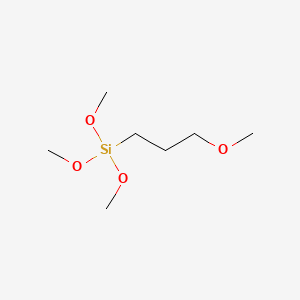

Trimethoxy(3-methoxypropyl)silane

Übersicht

Beschreibung

Trimethoxy(3-methoxypropyl)silane is a liquid compound with the molecular formula C7H18O4Si . It has a molecular weight of 194.3 . It is used in various applications, including as a silanization surface immobilizer .

Synthesis Analysis

The synthesis of similar silane coupling agents has been studied . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

The molecular structure of Trimethoxy(3-methoxypropyl)silane can be represented by the InChI code: 1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 .Physical And Chemical Properties Analysis

Trimethoxy(3-methoxypropyl)silane has a density of 0.9±0.1 g/cm3, a boiling point of 168.1±23.0 °C at 760 mmHg, and a flash point of 41.8±23.0 °C . It has a molar refractivity of 50.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

1. Surface Modification of SiO2 Nanoparticles

- Application Summary: Trimethoxy(3-methoxypropyl)silane, also known as Glycidoloxy Propyl Trimethoxy Silane (GPTMS), is used for surface modification of SiO2 nanoparticles to enhance their mechanical properties, especially wear resistivity .

- Methods of Application: The surface modification of nano-silica was performed by using 30, 50, 80, and 110 wt.% of GPTMS. The modified samples were characterized using Fourier Transformation Infrared Spectroscopy (FTIR), Field Emission Scanning Electron Microscopy (FESEM), Thermo Gravimetric Analysis (TGA), and X-Ray Diffraction (XRD) .

- Results: FTIR results confirmed the silanization process due to the silane absorption peak disappearing and shifting of the hydroxyl group bonds into the amide bonds. FESEM images showed that the nanoparticles were better modified by 80 wt.% GPTMS due to the least nanoparticles aggregation and lack of coupling agent deposition on the nanoparticles. TGA illustrated that this sample has higher thermal stability because of lower weight loss (11.2%) in the coupling agent decomposition temperature range: 130–380 °C .

2. Silane Coupling Agent in Polymer Composites

- Application Summary: Trimethoxy(3-methoxypropyl)silane is used as a silane coupling agent in polymer composites. It improves the interfacial adhesive strength, water treatment, and coatings, making it valuable for multi-materialization .

- Methods of Application: The silane coupling agent is used to introduce functional groups onto the surfaces of particles. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

- Results: The use of the silane coupling agent results in improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

3. Production of Silane Coupling Agents

- Application Summary: Trimethoxy(3-methoxypropyl)silane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .

- Methods of Application: It can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

- Results: These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

4. Monomer in Polymerization Reactions

- Application Summary: 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is widely used as a monomer and as a coupling agent in polymerization reactions .

- Methods of Application: It is copolymerized with other monomers, such as styrene or acrylates, to produce polymer films .

- Results: The use of TMSPMA results in improved mechanical properties and adhesion to various substrates .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trimethoxy(3-methoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMBLOQPQSYOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187277 | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethoxy(3-methoxypropyl)silane | |

CAS RN |

33580-59-5 | |

| Record name | Trimethoxy(3-methoxypropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33580-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

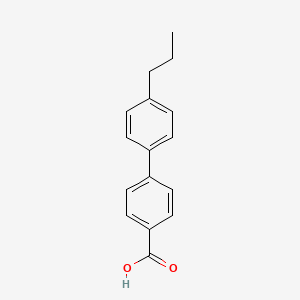

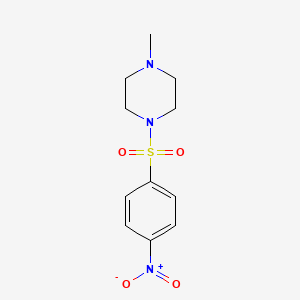

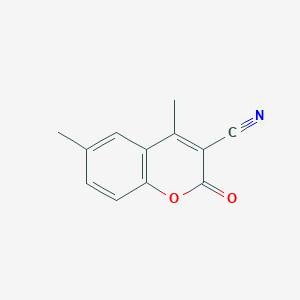

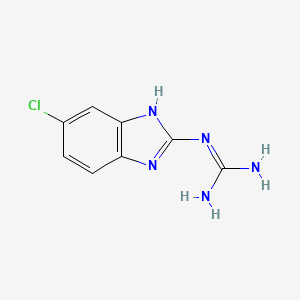

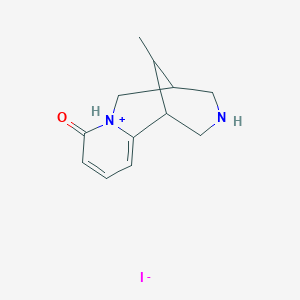

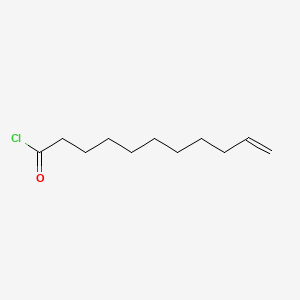

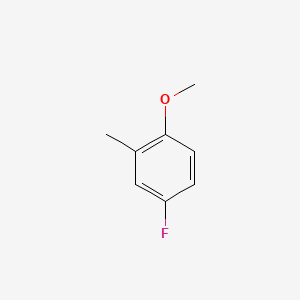

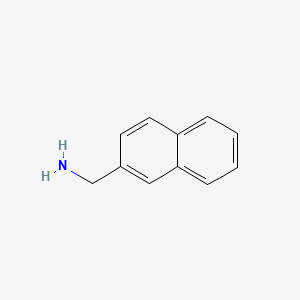

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.